molecular formula C5H12N2O2S B6163201 2-(propan-2-yl)-1lambda6,2,5-thiadiazolidine-1,1-dione CAS No. 85694-52-6

2-(propan-2-yl)-1lambda6,2,5-thiadiazolidine-1,1-dione

Cat. No.: B6163201
CAS No.: 85694-52-6
M. Wt: 164.2
InChI Key:
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Description

2-(propan-2-yl)-1lambda6,2,5-thiadiazolidine-1,1-dione is an organic compound that belongs to the class of thiadiazolidines This compound is characterized by the presence of a thiadiazolidine ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms The compound also features an isopropyl group attached to one of the carbon atoms in the ring

Preparation Methods

The synthesis of 2-(propan-2-yl)-1lambda6,2,5-thiadiazolidine-1,1-dione can be achieved through several synthetic routes. One common method involves the reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate thiadiazolidine derivatives . Another approach is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . These reactions typically require controlled reaction conditions, including specific temperatures and pH levels, to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

2-(propan-2-yl)-1lambda6,2,5-thiadiazolidine-1,1-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The compound can also participate in nucleophilic substitution reactions, where nucleophiles attack the electrophilic centers in the thiadiazolidine ring. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include modified thiadiazolidine derivatives with different functional groups attached to the ring .

Scientific Research Applications

2-(propan-2-yl)-1lambda6,2,5-thiadiazolidine-1,1-dione has several scientific research applications. In medicinal chemistry, thiadiazolidine derivatives are investigated for their potential as therapeutic agents due to their ability to interact with various biological targets. These compounds have shown promise in the treatment of diseases such as cancer, inflammation, and microbial infections . In materials science, thiadiazolidine derivatives are explored for their use in the development of organic semiconductors, corrosion inhibitors, and other advanced materials . The unique chemical properties of thiadiazolidines make them valuable tools in both fundamental research and applied sciences.

Mechanism of Action

The mechanism of action of 2-(propan-2-yl)-1lambda6,2,5-thiadiazolidine-1,1-dione involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. For example, thiadiazolidine derivatives have been shown to inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects . The exact molecular targets and pathways depend on the specific structure of the thiadiazolidine derivative and the context in which it is used.

Properties

CAS No.

85694-52-6

Molecular Formula

C5H12N2O2S

Molecular Weight

164.2

Purity

95

Origin of Product

United States

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